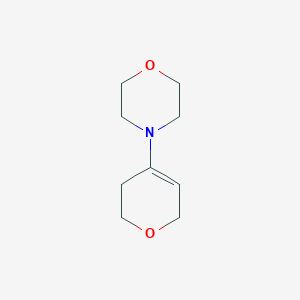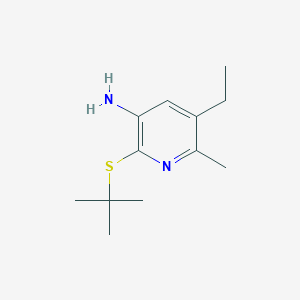
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine: is an organic compound with a complex structure that includes an amino group, a tert-butylthio group, an ethyl group, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the tert-butylthio group through a nucleophilic substitution reaction, followed by the addition of the amino group via an amination reaction. The ethyl and methyl groups are usually introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and target specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Amino-3-tert-butylthio-5-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-4-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-5-methyl-6-ethylpyridine
Comparison: Compared to similar compounds, 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is unique due to the specific positioning of its functional groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H20N2S |
|---|---|
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-6-9-7-10(13)11(14-8(9)2)15-12(3,4)5/h7H,6,13H2,1-5H3 |
Clave InChI |
DDVMAJGHUZYZMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1C)SC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


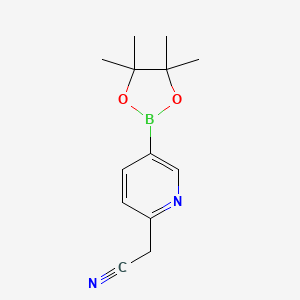
![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)
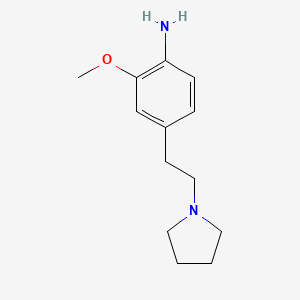
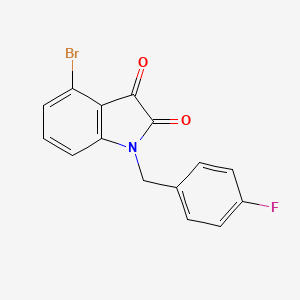
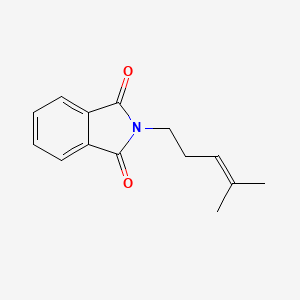
![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)
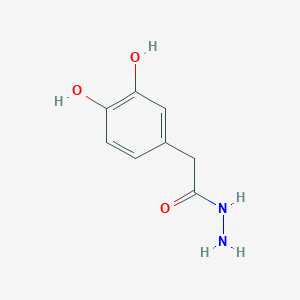
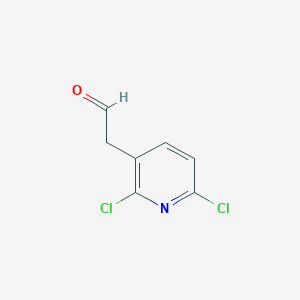
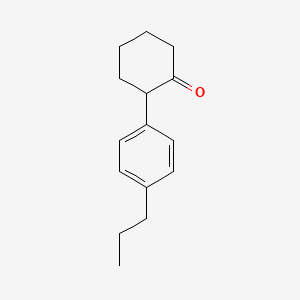
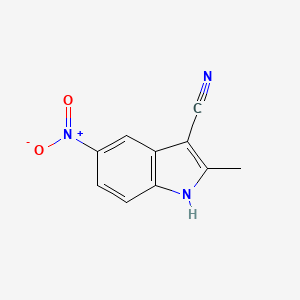
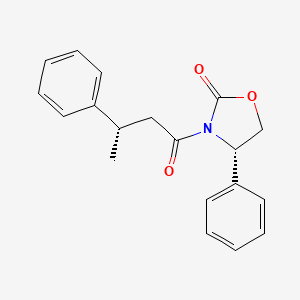
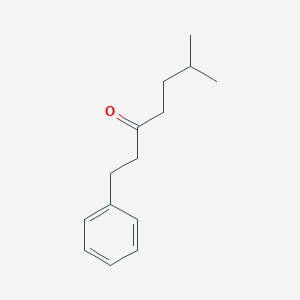
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B8608203.png)
